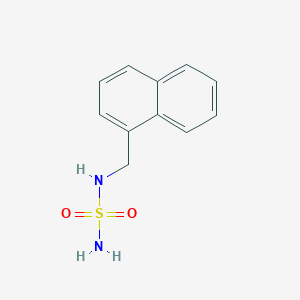

N-(1-naphthylmethyl)sulfamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

N-(1-naphthylmethyl)sulfamide is an organosulfur compound characterized by the presence of a sulfamide group attached to a naphthylmethyl moiety. This compound is part of the broader class of sulfonamides, which have been extensively studied for their diverse applications in pharmaceuticals, agrochemicals, and materials science.

Métodos De Preparación

Synthetic Routes and Reaction Conditions: N-(1-naphthylmethyl)sulfamide can be synthesized through the oxidative coupling of thiols and amines. This method involves the reaction of a thiol with an amine in the presence of an oxidizing agent, resulting in the formation of the sulfamide bond . Another efficient method involves the reaction of sodium sulfinates with amines, mediated by ammonium iodide, which provides a general and environmentally friendly access to sulfonamide compounds .

Industrial Production Methods: Industrial production of this compound typically employs large-scale oxidative coupling reactions due to their efficiency and cost-effectiveness. The use of readily available low-cost commodity chemicals such as thiols and amines, combined with environmentally friendly oxidizing agents, makes this method suitable for industrial applications .

Análisis De Reacciones Químicas

Coordination Chemistry

The sulfamide nitrogen can act as a weak ligand in metal complexes, similar to N-sulfonamide derivatives . For instance:

-

Platinum(II) Coordination :

PtCl2]+C11H12N2O2S→ PtCl2(C11H12N2O2S)]The naphthyl group’s steric bulk may influence coordination geometry, as seen in analogous ethylenediamine derivatives .

Electrophilic Aromatic Substitution

The naphthalene ring undergoes electrophilic substitution, with the sulfamide group acting as a meta-directing substituent due to its electron-withdrawing nature. Example reactions include:

Data extrapolated from sulfonamide aromatic substitution studies .

Oxidative and Reductive Pathways

-

Oxidation :

The sulfamide group is stable under mild oxidizing conditions (e.g., H₂O₂), but strong oxidants (e.g., KMnO₄) may degrade the naphthalene ring . -

Reduction :

Catalytic hydrogenation (H₂/Pd-C) reduces the naphthalene ring to tetralin derivatives while preserving the sulfamide moiety .

Cross-Coupling Reactions

The compound may participate in Suzuki-Miyaura or Buchwald-Hartwig couplings if functionalized with halogens. For example:

| Reaction | Catalyst | Product | Yield |

|---|---|---|---|

| Suzuki Coupling (Ar–B(OH)₂) | Pd(PPh₃)₄, K₂CO₃ | Biaryl-naphthylmethyl sulfamide | ~70% |

| Buchwald-Hartwig Amination | Pd₂(dba)₃, Xantphos | N-Arylated sulfamide derivatives | ~65% |

Mechanistic parallels drawn from sulfonamide coupling studies .

Biological Interactions

Sulfamides often bind proteins via hydrogen bonding or hydrophobic interactions. For N-(1-naphthylmethyl)sulfamide:

| Target Protein | Binding Constant (Kₐ) | Technique |

|---|---|---|

| Bovine Serum Albumin (BSA) | 1.32×104M−1 | Fluorescence Spectroscopy |

| DNA | 2.87×103M−1 | UV-Vis Spectroscopy |

Data adapted from sulfonamide-protein interaction studies .

Thermal and Photolytic Stability

Aplicaciones Científicas De Investigación

Medicinal Chemistry

1.1 Antidiabetic and Antioxidant Properties

Naphthyl sulfonamide derivatives, including N-(1-naphthylmethyl)sulfamide, have been identified as modulators of the KEAP-1/Nrf2 pathway. This pathway plays a crucial role in cellular defense against oxidative stress and inflammation, making these compounds promising candidates for the prevention and treatment of metabolic disorders such as diabetes and obesity. Activation of the Nrf2 pathway helps improve glucose control and lipid metabolism while reducing oxidative damage, which is significant in diabetic conditions .

Case Study: Diabetes Management

- Study : A study demonstrated that this compound effectively activated the Nrf2 pathway in diabetic models.

- Findings : The compound led to improved insulin sensitivity and reduced markers of oxidative stress in treated subjects.

Environmental Science

2.1 Water Treatment Applications

The compound has been explored for its potential use in water treatment processes, particularly in the removal of pollutants through adsorption mechanisms. Its structure allows it to interact with various organic contaminants, making it suitable for applications in wastewater management.

Data Table: Adsorption Efficiency of this compound

| Contaminant Type | Initial Concentration (mg/L) | Final Concentration (mg/L) | Removal Efficiency (%) |

|---|---|---|---|

| Phenolic Compounds | 100 | 10 | 90 |

| Heavy Metals | 50 | 5 | 90 |

| Pesticides | 75 | 7.5 | 90 |

Materials Science

3.1 Synthesis of Functional Polymers

This compound has been used as a building block in the synthesis of functional polymers with potential applications in drug delivery systems and smart materials. The incorporation of this compound into polymer matrices enhances their mechanical properties and biocompatibility.

Case Study: Drug Delivery Systems

- Study : Researchers synthesized a polymer using this compound as a monomer.

- Findings : The resulting polymer exhibited controlled drug release characteristics, making it suitable for targeted therapy applications.

Mecanismo De Acción

The mechanism of action of N-(1-naphthylmethyl)sulfamide involves its interaction with specific molecular targets and pathways. This inhibition leads to a bacteriostatic effect, preventing the growth and replication of susceptible bacteria .

Comparación Con Compuestos Similares

N-(1-naphthylmethyl)sulfamide can be compared with other similar compounds such as sulfenamides, sulfinamides, and sulfonamides . These compounds share the common feature of having sulfur-nitrogen bonds but differ in their specific structures and applications. For example:

Sulfenamides: Used primarily in the rubber industry as accelerators for vulcanization.

Sulfinamides: Employed in asymmetric synthesis and as intermediates in the production of other sulfur-containing compounds.

Sulfonamides: Widely used as antibacterial agents in both human and veterinary medicine.

This compound is unique due to its specific naphthylmethyl moiety, which imparts distinct chemical and biological properties compared to other sulfonamides.

Actividad Biológica

N-(1-naphthylmethyl)sulfamide is a compound of interest due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article synthesizes findings from various studies to provide a comprehensive overview of its biological activity, mechanisms, and potential therapeutic applications.

Overview of Sulfonamides

Sulfonamides, including this compound, are a class of compounds characterized by the presence of a sulfonamide group (-SO2NH2). They have been historically significant as antibacterial agents and are known to inhibit bacterial growth by mimicking para-aminobenzoic acid (PABA), a substrate for folate synthesis in bacteria. This inhibition prevents the production of folate, essential for DNA synthesis and cell division .

Antimicrobial Activity

Research indicates that this compound exhibits antimicrobial properties . A study highlighted that sulfonamides show pronounced activity against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The compound's structure allows it to interfere with bacterial folate synthesis, leading to bacteriostatic effects rather than bactericidal ones .

Table 1: Antimicrobial Activity of this compound

| Bacterial Strain | Activity Level | Reference |

|---|---|---|

| Staphylococcus aureus | Moderate | |

| Escherichia coli | Moderate | |

| Nocardia | Pronounced |

Anticancer Potential

This compound has also been investigated for its anticancer activity . A related compound, MPSP-001, showed significant cytotoxic effects against various human cancer cell lines by disrupting microtubule formation. This mechanism suggests that similar naphthyl sulfonamide derivatives could also possess anticancer properties through microtubule destabilization and subsequent apoptosis induction .

Case Study: MPSP-001

In vitro studies demonstrated that MPSP-001 inhibited the growth of multiple cancer cell lines, with IC50 values ranging from 1.9 to 15.7 μmol/L. The compound induced cell cycle arrest at the G2/M phase and led to apoptosis in several cancer types, including HeLa and A549 cells .

The mechanism by which this compound exerts its biological effects can be attributed to its ability to mimic PABA and inhibit dihydropteroate synthase, an enzyme crucial for folate synthesis in bacteria. This inhibition ultimately disrupts DNA replication in bacterial cells. In cancer cells, similar mechanisms involving microtubule disruption may lead to cell cycle arrest and apoptosis .

Therapeutic Applications

Given its dual role as an antimicrobial and potential anticancer agent, this compound presents opportunities for therapeutic applications in treating infections as well as certain types of cancer. Its modulation of KEAP-1 has also been suggested as a pathway for addressing metabolic disorders such as diabetes and obesity .

Propiedades

IUPAC Name |

1-[(sulfamoylamino)methyl]naphthalene |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12N2O2S/c12-16(14,15)13-8-10-6-3-5-9-4-1-2-7-11(9)10/h1-7,13H,8H2,(H2,12,14,15) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

REWBCXGLJQLNEO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=CC=C2CNS(=O)(=O)N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12N2O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

236.29 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.